TSKgel Butyl-NPR: A Technical Guide to Hydrophobic Interaction Chromatography
TSKgel Butyl-NPR: A Technical Guide to Hydrophobic Interaction Chromatography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Hydrophobic Interaction Chromatography (HIC) utilizing the TSKgel Butyl-NPR column. Designed for high-throughput and high-resolution analysis of biomolecules, particularly proteins and monoclonal antibodies, this stationary phase offers unique advantages in biopharmaceutical research and quality control.
Core Principle of Hydrophobic Interaction Chromatography
Hydrophobic Interaction Chromatography separates molecules based on their surface hydrophobicity. The TSKgel Butyl-NPR column contains a stationary phase composed of butyl ligands bonded to a non-porous polymethacrylate base resin.[1][2][3] This makes it the least hydrophobic offering in the TSKgel HIC column series.[1][2][3]
The separation process is governed by the reversible interaction between the hydrophobic butyl groups and the hydrophobic patches on the surface of proteins.[4][5] This interaction is modulated by the concentration of salt in the mobile phase.[6]
-
Binding: At high salt concentrations, the ordered water molecules around the protein and the stationary phase are disrupted. This increases the hydrophobic effect, promoting the binding of the protein's hydrophobic regions to the butyl ligands.[7]
-
Elution: A decreasing salt gradient weakens the hydrophobic interactions. As the salt concentration decreases, the protein's affinity for the stationary phase is reduced, leading to its elution.[6][7][8] Proteins are eluted in order of increasing hydrophobicity.[6][8]
One of the key advantages of HIC is that it is a non-denaturing technique, preserving the protein's three-dimensional structure and biological activity.[7][8]
Caption: The principle of HIC: binding at high salt and elution at low salt concentrations.
TSKgel Butyl-NPR Column Characteristics
The TSKgel Butyl-NPR column is engineered for high-speed and efficient separations due to its non-porous resin (NPR) particles.[1][9] The binding kinetics occur exclusively on the bead's surface, eliminating pore diffusion as a rate-limiting step and enabling faster analysis times, often under 10 minutes.[1][4][10] This feature also contributes to excellent mass recovery.[1][10]
Quantitative Data Summary
The following tables summarize the key specifications and performance metrics of the TSKgel Butyl-NPR columns.
Table 1: TSKgel Butyl-NPR Column Specifications
| Property | Specification | Reference |
| Stationary Phase | Butyl (C4) groups on a hydroxylated methacrylic polymer base | [1] |
| Particle Size | 2.5 µm (non-porous) | [1][9] |
| pH Stability | 2.0 - 12.0 | [9] |
| Operating Temperature | 10 - 60 °C | [9] |
| Maximum Pressure | 200 bar | [9] |
| Maximum Salt Concentration | ≤ 4 M | [9] |
| Maximum Organic Solvent | ≤ 50% (some sources recommend ≤ 20%) | [1] |
Table 2: Available Column Dimensions and Flow Rates
| Length x I.D. | Part Number | Maximum Flow Rate | Reference |
| 3.5 cm x 4.6 mm | 14947 | 1.2 mL/min | [9][11] |
| 10 cm x 4.6 mm | 42168 | 1.0 mL/min | [11] |
Table 3: Performance Characteristics
| Parameter | Value | Reference |
| Protein Recovery (Myoglobin) | 96% | [4] |
| Protein Recovery (Ribonuclease) | 90% | [4] |
| Protein Recovery (Lysozyme) | 102% | [4] |
| Protein Recovery (Alpha-Chymotrypsin) | 95% | [4] |
| Protein Recovery (Alpha-Chymotrypsinogen A) | 98% | [4] |
| Crude Sample Capacity (4.6 mm ID x 3.5 cm L) | 100 µg | [10] |
| Pure Sample Capacity (4.6 mm ID x 3.5 cm L) | 2 µg | [10] |
Experimental Protocols
The following sections provide detailed methodologies for performing a typical HIC experiment using a TSKgel Butyl-NPR column.
Mobile Phase Preparation
Mobile Phase A (Binding Buffer):
-
High salt concentration buffer.
-
Recommended: 1.8 M Ammonium Sulfate in 0.1 M Sodium Phosphate Buffer, pH 7.0.[12]
-
Alternative: 2 M Ammonium Sulfate in 20 mM Phosphate Buffer, pH 7.0.[4]
Mobile Phase B (Elution Buffer):
-
Low salt concentration buffer.
-
Recommended: 0.1 M Sodium Phosphate Buffer, pH 7.0 (salt-free).[12]
-
Alternative: 20 mM Phosphate Buffer, pH 7.0.[4]
Note: It is highly recommended to filter all mobile phases through a 0.2 - 0.5 µm membrane filter before use to prevent column plugging.[12]
Sample Preparation
-
Dissolve the protein sample in Mobile Phase A (Binding Buffer).
-
Ensure the salt concentration of the sample is similar to that of the binding buffer to promote efficient binding to the column.
-
Filter the sample through a 0.2 - 0.5 µm syringe filter before injection.
Chromatographic Separation Workflow
The following diagram illustrates the typical workflow for a HIC separation.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. 0042168 - HPLC Column TSKgel Butyl-NPR, Polymer, 2.5 µm, 4.6 x 100 mm | Analytics-Shop [analytics-shop.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. analab.com.tw [analab.com.tw]
- 6. bio-rad.com [bio-rad.com]
- 7. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. TSKgel® Butyl-NPR HPLC Column phase C4 (butyl), L × I.D. 3.5 cm × 4.6 mm, 2.5 μm particle size | Sigma-Aldrich [sigmaaldrich.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. prep-hplc.com [prep-hplc.com]
